molecular formula C12H18O B14279120 4-(2-Ethylbutyl)phenol CAS No. 119747-98-7

4-(2-Ethylbutyl)phenol

Cat. No.: B14279120
CAS No.: 119747-98-7
M. Wt: 178.27 g/mol
InChI Key: UKJWAHQMLOLAJT-UHFFFAOYSA-N
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Description

4-(2-Ethylbutyl)phenol is an organic compound belonging to the phenol family, characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring. The compound is notable for its unique structure, where a 2-ethylbutyl group is attached to the fourth position of the benzene ring. This structural configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Ethylbutyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. One common approach involves the alkylation of phenol with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylbutyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfonic, and halogenated derivatives

Scientific Research Applications

4-(2-Ethylbutyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylbutyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, including inhibition of microbial growth and reduction of oxidative stress.

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.

    4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the fourth position.

    4-Nonylphenol: A phenol derivative with a nonyl group at the fourth position.

Uniqueness: 4-(2-Ethylbutyl)phenol is unique due to the presence of the 2-ethylbutyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications where other phenol derivatives may not be as effective.

Properties

CAS No.

119747-98-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(2-ethylbutyl)phenol

InChI

InChI=1S/C12H18O/c1-3-10(4-2)9-11-5-7-12(13)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3

InChI Key

UKJWAHQMLOLAJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)O

Origin of Product

United States

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